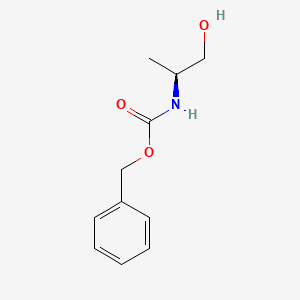

Cbz-L-丙氨醇

概述

描述

Cbz-L-alaninol is a derivative of the amino acid alanine, where the amino group is protected by a carbobenzoxy (Cbz) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group while the peptide chain is being constructed. The Cbz group can later be removed under specific conditions to yield the free amino group necessary for peptide bonding or for the final deprotected product.

Synthesis Analysis

The synthesis of derivatives like Cbz-L-alaninol often involves the protection of the amino group to allow for further chemical reactions. In one study, the condensation of sodium salt of tetraethyl methylenediphosphonate with N-Cbz alaninal is described, followed by acidolytic removal of protecting groups to synthesize 3-aminobutenylphosphonic acid. This method showcases the utility of Cbz protection in the synthesis of complex molecules .

Molecular Structure Analysis

The molecular structure of Cbz-L-alaninol is characterized by the presence of the Cbz group attached to the nitrogen atom of alanine. This modification significantly alters the physical and chemical properties of the molecule compared to the unmodified amino acid. The presence of the Cbz group can be confirmed and analyzed using techniques such as infrared spectroscopy (IR) and circular dichroism (CD), as demonstrated in the study of copolymers containing Cbz-protected amino acids .

Chemical Reactions Analysis

Cbz-L-alaninol and its derivatives participate in various chemical reactions, particularly in the formation of peptides and copolymers. For instance, the self-condensation of Lys(Cbz)-Ala-Glu(OBzl)-ONSu in dimethylformamide leads to the formation of a polymeric substance, which after deprotection, can be analyzed for its molecular weight and purity . The Cbz group ensures that the amino group is protected during the reaction and can be selectively deprotected later.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cbz-L-alaninol derivatives are influenced by the protective Cbz group. For example, the copolymerization of Cbz-protected amino acids can result in changes in the conformation of the polymer, as seen in the transition from a left-handed to a right-handed α-helix in certain composition ranges . The protective group also affects the solubility, reactivity, and overall stability of the molecule, which are crucial factors in the synthesis and application of these compounds in peptide chemistry.

科学研究应用

1. 环境影响和毒理学

- 水生生物中多菌灵的暴露:研究表明,多菌灵 (CBZ) 是一种杀菌剂,会导致水生生物(如斑马鱼)的糖脂代谢紊乱和肠道微生物群失调。这突出了 CBZ 对水生生物和生态系统的影响 (Bao 等人,2020)。

- 大鼠肝损伤机制:研究阐明了 CBZ 诱导肝损伤的机制,重点关注反应性代谢物和谷胱甘肽耗竭的作用,深入了解了该药物的肝毒性潜力 (Iida 等人,2015)。

2. 生物利用度和与氨基酸的相互作用

- 卡马西平和氨基酸研究:一项关于卡马西平 (CBZ) 与甘氨酸和丙氨酸等氨基酸混合的生物利用度研究表明生物利用度提高,表明有望改善药物制剂 (Nugroho 等人,2015)。

3. 肝肾毒性见解

- 多菌灵诱导的肝肾毒性:对 CBZ 对肝肾功能的不良影响的研究揭示了氧化应激介导的损伤,为环境健康和安全考虑提供了重要的见解 (Ebedy 等人,2022)。

4. 对药物代谢和免疫反应的影响

- 肝损伤中的代谢激活和炎症:关于 CBZ 对肝损伤影响的研究表明其与代谢激活和免疫反应有关,为治疗干预和安全性评估提供了途径 (Higuchi 等人,2012)。

5. 在兽医学中的应用

- 甲巯咪唑治疗猫甲状腺功能亢进:对卡比马唑(CBZ 的衍生物)的研究证明了其治疗猫甲状腺功能亢进的有效性和安全性,将其治疗应用扩展到人类医学之外 (Mooney 等人,1992)。

安全和危害

未来方向

The global market size of Cbz-L-alaninol is expected to grow in the future . It is considered an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff , indicating its potential for increased demand in these industries.

Relevant Papers

A paper titled “Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions” discusses the use of Cbz-L-alaninol in the synthesis of amides . Another paper titled “A Review on the Removal of …” discusses the adsorption of Cbz onto activated carbon and biochar .

作用机制

Target of Action

Cbz-L-alaninol, also known as N-Cbz-L-alaninol, is an organic compound . It is primarily used as an intermediate in organic synthesis . It can also serve as a raw material for the synthesis of chiral catalysts and chiral ligands .

Mode of Action

It is known that it is used as an intermediate in organic synthesis . This suggests that it likely interacts with other compounds to facilitate the formation of more complex molecules.

Biochemical Pathways

As an intermediate in organic synthesis, it is likely involved in various biochemical pathways depending on the specific reactions it is used in .

Pharmacokinetics

It is known that it is soluble in ethanol , which may influence its bioavailability.

Result of Action

As an intermediate in organic synthesis, the primary result of Cbz-L-alaninol’s action is the formation of more complex organic compounds . The specific molecular and cellular effects would depend on the final compounds that it helps to synthesize.

Action Environment

Cbz-L-alaninol is relatively stable in light and air . It is soluble in some organic solvents, such as ethanol and dichloromethane, but has poor solubility in water . These properties suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as light, air, and the presence of certain solvents.

属性

IUPAC Name |

benzyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,12,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPHMHSLDRPUSM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437508 | |

| Record name | CBZ-L-ALANINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-L-alaninol | |

CAS RN |

66674-16-6 | |

| Record name | CBZ-L-ALANINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-[(2S)-1-hydroxypropan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

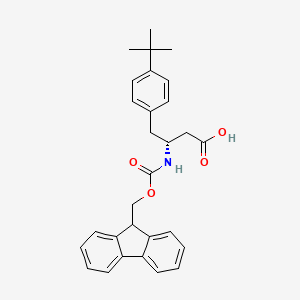

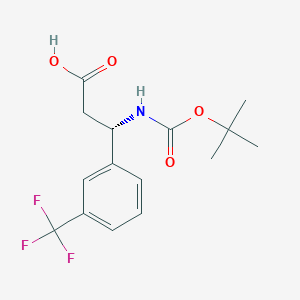

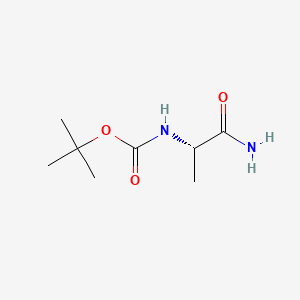

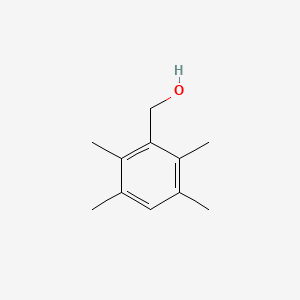

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。